3-chloro-N-(4,5-dimethyl-1,3-benzothiazol-2-yl)benzamide
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Overview
Description
3-chloro-N-(4,5-dimethyl-1,3-benzothiazol-2-yl)benzamide is a synthetic organic compound that belongs to the class of benzothiazole derivatives Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure This particular compound is characterized by the presence of a chloro group, two methyl groups, and a benzamide moiety attached to the benzothiazole ring
Mechanism of Action
Target of Action
Benzothiazole derivatives have been found to exhibit anti-tubercular activity, suggesting that they may target enzymes or proteins involved in the survival and replication of mycobacterium tuberculosis .
Mode of Action
tuberculosis . This suggests that 3-chloro-N-(4,5-dimethyl-1,3-benzothiazol-2-yl)benzamide may interact with its targets in a way that disrupts the normal functioning of the bacteria, leading to its death or inhibition of growth.
Biochemical Pathways
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-(4,5-dimethyl-1,3-benzothiazol-2-yl)benzamide typically involves the following steps:
Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Introduction of the Chloro Group: The chloro group can be introduced via chlorination reactions using reagents such as thionyl chloride or phosphorus pentachloride.
Attachment of the Benzamide Moiety: The final step involves the coupling of the benzothiazole derivative with a benzoyl chloride derivative in the presence of a base such as triethylamine or pyridine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
3-chloro-N-(4,5-dimethyl-1,3-benzothiazol-2-yl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The benzothiazole ring can be oxidized or reduced under specific conditions to yield different derivatives.
Coupling Reactions: The benzamide moiety can participate in coupling reactions with various electrophiles to form new C-C or C-N bonds.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydride, potassium carbonate, or cesium carbonate in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Oxidizing agents like hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), or potassium permanganate.
Reduction Reactions: Reducing agents such as sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzothiazole derivatives, while oxidation and reduction reactions can lead to the formation of different oxidized or reduced benzothiazole compounds.
Scientific Research Applications
Medicinal Chemistry: This compound has shown promise as a lead compound for the development of new drugs with antimicrobial, anticancer, and anti-inflammatory properties.
Biological Studies: It has been used as a probe to study various biological processes, including enzyme inhibition and receptor binding.
Materials Science: Benzothiazole derivatives, including this compound, have been explored for their potential use in the development of organic semiconductors, dyes, and sensors.
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-N-(4,5-dimethyl-1,3-benzothiazol-2-yl)benzamide
- 3-chloro-N-(4,5-dimethyl-1,3-benzothiazol-2-yl)aniline
- 3-chloro-N-(4,5-dimethyl-1,3-benzothiazol-2-yl)phenylacetamide
Uniqueness
3-chloro-N-(4,5-dimethyl-1,3-benzothiazol-2-yl)benzamide is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the chloro group and the dimethyl substitution on the benzothiazole ring can enhance its binding affinity to certain molecular targets, making it a valuable compound for drug development and other scientific research applications.
Properties
IUPAC Name |
3-chloro-N-(4,5-dimethyl-1,3-benzothiazol-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2OS/c1-9-6-7-13-14(10(9)2)18-16(21-13)19-15(20)11-4-3-5-12(17)8-11/h3-8H,1-2H3,(H,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMIBHMOPQSIFTL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)SC(=N2)NC(=O)C3=CC(=CC=C3)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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